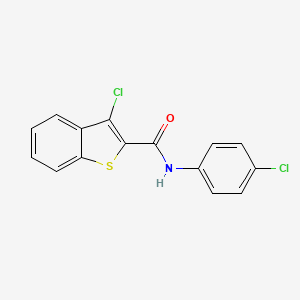

3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide is a benzothiophene derivative characterized by a chlorine atom at position 3 of the benzothiophene core and a 4-chlorophenyl group attached via a carboxamide linkage at position 2. Its molecular formula is C₁₅H₉Cl₂NOS, with a calculated molecular weight of 322.20 g/mol.

Properties

IUPAC Name |

3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NOS/c16-9-5-7-10(8-6-9)18-15(19)14-13(17)11-3-1-2-4-12(11)20-14/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAARUFWCPWOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Scientific Research Applications of 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide is a benzothiophene derivative with potential applications in scientific research, particularly in the synthesis of various organic compounds and the development of pharmaceuticals . However, it is important to note that some suppliers provide this product to early discovery researchers as a rare and unique chemical, and buyers assume responsibility for confirming its identity and purity .

Synthesis of Quinazolinone Analogs

3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide analogs can be synthesized and have shown potential antitubercular and antibacterial activities . A novel series of these analogs were derived from 3-amino-2-arylquinazolin-4(3H) .

Antitubercular and Antibacterial Activities:

- Several analogs have demonstrated significant activity against Mycobacterium tuberculosis . For instance, compounds 3b and 3h with 2-chloro or 2-nitro substituted phenyl at the 2nd position of the quinazolinone moiety showed activity at concentrations of 6.25 and 12.5 µg/ml, respectively .

- Antibacterial screening of synthesized compounds has been performed using the cup-plate method with dimethyl sulfoxide (DMSO) as a solvent . The tested organisms included Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia .

- Compound 3g, with a 3-methyl substitution on the phenyl ring at the 2nd position of the quinazolinone moiety, showed significant activity against S. aureus . Compounds 3c, 3d, 3g, and 3k, with chloro, methyl, or nitro substitutions, showed moderate activity against Gram-positive organisms. Compounds 3c and 3e showed good activity, while compounds 3g and 3k showed moderate activity against Gram-negative organisms .

Synthesis of Chalcones and Related Compounds

3-chlorobenzothiophene-2-carbonyl chloride can react with 4-aminoacetophenone in acetone to yield compound 2, an intermediate for synthesizing chalcones . These chalcones can then be used to create oxapyrimidines, isoxazolines, pyrazoles, pyrazolines, and thiopyrimidines .

Procedure:

- React 3-chlorobenzothiophene-2-carbonyl chloride with 4-aminoacetophenone in dry acetone .

- Reflux the mixture for 4 hours, adding sodium carbonate to neutralize the HCl evolved .

- Cool the reaction mixture and pour it into crushed ice .

- Filter the resulting precipitate, wash with water, dry, and recrystallize from methanol to obtain compound 2 .

Synthesis of Chalcones 3a-d:

Condense compound 2 with various aldehydes in the presence of KOH in DMF to produce chalcones 3a-d .

Cyclization:

Cyclize chalcones 3a-d with urea, thiourea, hydroxylamine hydrochloride, phenyl hydrazines, and hydrazine hydrate to obtain oxapyrimidines 4a-d, isoxazolines 5a-d, pyrazoles 6a-h, pyrazolines 7a-d, and thiopyrimidines 8a-d, respectively .

Anti-inflammatory Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide and its analogs.

Structural and Molecular Comparison

Key Observations

Substituent Effects on Polarity :

- The 4-chlorophenyl group in the target compound provides moderate polarity, balancing lipophilicity and solubility.

- Sulfonamide (SO₂NH₂) and morpholinylsulfonyl (SO₂-morpholine) substituents () introduce polar functional groups, likely improving aqueous solubility and enabling hydrogen-bond interactions—critical for drug-receptor binding.

- Methyl (CH₃) and phenylbutyl groups () enhance hydrophobicity, which may improve membrane permeability but reduce solubility.

Molecular Weight Trends: The target compound (322.20 g/mol) falls within the range typical for small-molecule drugs.

Structural Complexity: Derivatives like 3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide (, MW 531.52) incorporate multiple aromatic and cyclic motifs, suggesting applications in targeting complex biological systems.

Research Implications

- Drug Discovery : Sulfonamide and morpholine-containing derivatives () are promising candidates for kinase inhibitors or antimicrobial agents due to their polar interactions.

- Material Science : The aromatic benzothiophene core may contribute to optoelectronic applications, though further studies are needed.

Biological Activity

3-Chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H9Cl2NOS, characterized by a benzothiophene core with a chloro substituent and an amide functional group. This unique structure is believed to contribute to its diverse biological activities.

Research indicates that 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit certain kinases or proteases, leading to apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 µg/mL |

| Escherichia coli | 1.0 - 2.0 µg/mL |

| Mycobacterium tuberculosis | 0.019 - 0.20 µM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

In these studies, the compound exhibited a dose-dependent inhibition of cell viability, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

A notable study conducted by researchers at [source] highlighted the synthesis of various analogs of benzothiophene derivatives, including 3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide. The study focused on evaluating the structure-activity relationship (SAR) to optimize biological activity against specific targets.

Example Case Study: Antitubercular Activity

In another investigation, the compound was tested for its antitubercular activity against Mycobacterium tuberculosis. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antitubercular drugs, suggesting its potential use in treating tuberculosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.